Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
CAS No.: 899725-32-7
Cat. No.: VC6491308
Molecular Formula: C16H18N2O5S2
Molecular Weight: 382.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899725-32-7 |
|---|---|
| Molecular Formula | C16H18N2O5S2 |
| Molecular Weight | 382.45 |
| IUPAC Name | methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O5S2/c1-23-16(20)13-14(11-4-2-3-5-12(11)24-13)25(21,22)18-8-6-10(7-9-18)15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19) |
| Standard InChI Key | ATALQIUAFICMLT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C(=O)N |
Introduction
Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene core, which is known for its chemical stability and biological activity, particularly in the context of cancer and neurodegenerative diseases. The presence of a piperidine moiety further enhances its pharmacological potential, as piperidine derivatives often exhibit significant biological properties.
Synthesis and Chemical Characteristics
The synthesis of Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves several steps, typically starting with the formation of the benzo[b]thiophene core. The incorporation of the piperidine moiety and the sulfonyl group is crucial for achieving the desired structure.
Synthesis Steps:
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Formation of Benzo[b]thiophene Core: This involves the fusion of a benzene ring with a thiophene ring, often through a cyclization reaction.
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Introduction of Piperidine Moiety: This step typically involves a nucleophilic substitution or a coupling reaction to attach the piperidine derivative to the benzo[b]thiophene core.
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Sulfonylation: The final step involves the introduction of the sulfonyl group, which is essential for the compound's biological activity.
Biological Activity and Potential Applications
Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is of interest in pharmaceuticals due to its potential as an anti-cancer or anti-inflammatory agent. The benzo[b]thiophene core is known for its biological activity, and the piperidine moiety adds to its pharmacological potential.
Potential Applications:
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Anti-Cancer Agents: The compound's structure suggests potential applications in cancer treatment due to the biological activity of its core components.
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Anti-Inflammatory Agents: The presence of the sulfonyl group and the piperidine moiety may contribute to anti-inflammatory properties.
Comparative Data:
| Compound | Molecular Weight | CAS Number | Potential Applications |
|---|---|---|---|
| Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate | 382.5 g/mol | 899725-32-7 | Anti-cancer, Anti-inflammatory |
| Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate | - | - | Similar to methyl derivative |
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